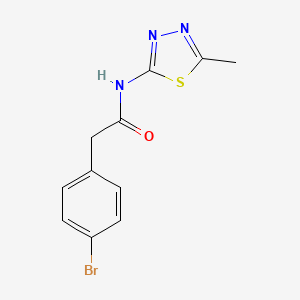![molecular formula C15H18ClN3O2 B5592385 3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a useful research compound. Its molecular formula is C15H18ClN3O2 and its molecular weight is 307.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.1087545 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research efforts have been directed towards synthesizing novel compounds with potential biological activities. For instance, studies have explored the synthesis of imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents against ulcers, although the compounds showed more promise in cytoprotection rather than antisecretory effects (Starrett et al., 1989). Another study focused on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents for arrhythmia treatment (Morgan et al., 1990).
Chemical Synthesis and Characterization
Efforts in chemical synthesis have led to the development of various compounds with imidazole derivatives, highlighting the versatility of these compounds in creating pharmaceutical agents. The synthesis and structural characterization of novel triazol-3(4H)-ones indicate the potential for further exploration in pharmaceutical applications (Ünver et al., 2009). Additionally, research into the reactions of o-aminonitriles with isocyanates has opened avenues for synthesizing imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, demonstrating the chemical versatility of these compounds (Papadopoulos, 1981).
Antimicrobial Activity
A notable area of application is the investigation of antimicrobial properties. Studies on new pyridine derivatives have shown variable and modest antimicrobial activity against several bacteria and fungi strains, suggesting the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Potential Utility in Various Fields
The research extends to exploring the utility of imidazole derivatives in other areas, such as the synthesis of Schiff and Mannich bases of isatin derivatives with triazole-ones, which could have implications in medicinal chemistry and drug development (Bekircan & Bektaş, 2008).
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(3-imidazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-21-14-5-4-12(10-13(14)16)15(20)18-6-3-8-19-9-7-17-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUVQHSJOYDZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)



